2-(Bromomethyl)-4-methoxynaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
IZDBGILFGQXOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)CBr |
Origin of Product |
United States |
Significance of Halogenated and Alkoxy Substituted Naphthalene Scaffolds in Modern Organic Synthesis
Naphthalene (B1677914) derivatives bearing halogen and alkoxy substituents are fundamental building blocks in contemporary organic synthesis, prized for their utility in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. lookchem.com The presence of a halogen, such as bromine, introduces a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions. For instance, 2-Bromo-6-methoxynaphthalene (B28277) is a key precursor in the synthesis of the non-steroidal anti-inflammatory drug Nabumetone via a Heck reaction. sigmaaldrich.com Halogen-substituted aromatic cores are prevalent in many drug classes, often enhancing the pharmacological properties of the molecule. nih.gov
Alkoxy groups, particularly the methoxy (B1213986) group, serve as powerful directing groups and activators in electrophilic aromatic substitution reactions. By donating electron density to the naphthalene ring, a methoxy group enhances the nucleophilicity of the aromatic system, facilitating reactions like acylation. chemicalbook.com The position of the methoxy group significantly influences the regioselectivity of these reactions. Furthermore, the ether linkage is generally stable but can be cleaved under specific conditions to yield a hydroxyl group, providing another point for functionalization. The dual presence of both a halogen and an alkoxy group on a naphthalene scaffold thus offers a versatile platform for sequential and regioselective chemical modifications.
Position Isomerism and Its Implications for Chemical Reactivity and Synthetic Strategy
In a molecule like 2-(Bromomethyl)-4-methoxynaphthalene, the substituents are located on the same ring. The methoxy (B1213986) group at C4 strongly activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions. The C1 position is highly activated due to being ortho to the methoxy group. The reactivity of the bromomethyl group at C2, a benzylic halide, is primarily as an electrophilic site for nucleophilic substitution (Sₙ1 or Sₙ2 reactions). biosynth.com
The strategic placement of these two groups is critical. If the methoxy group were at a different position, the electronic activation of the ring and the steric accessibility of the bromomethyl group would change, altering the molecule's synthetic utility. For example, an isomer with the methoxy group on the other ring would result in a different distribution of electron density and potentially different reactivity profiles for both the aromatic core and the benzylic halide. This delicate control exerted by positional isomerism is a key consideration in designing synthetic routes for complex naphthalene-based targets. rsc.org
Table 1: Comparison of Potential Positional Isomers of Methoxynaphthalene with a Bromomethyl Group
| Isomer Name | Methoxy Position | Bromomethyl Position | Expected Reactivity Notes |
| This compound | 4 | 2 | Methoxy group activates the ring, particularly at C1. Bromomethyl group is a reactive electrophile. |
| 1-(Bromomethyl)-4-methoxynaphthalene | 4 | 1 | Increased steric hindrance around the bromomethyl group. High activation at C2 and C5. |
| 1-(Bromomethyl)-2-methoxynaphthalene | 2 | 1 | Bromomethyl group is highly activated for Sₙ reactions. Methoxy group directs further substitution. |
| 2-(Bromomethyl)-6-methoxynaphthalene | 6 | 2 | Substituents are on different rings, leading to less direct electronic interplay compared to the 2,4-isomer. |
Overview of Research Trajectories for Naphthalene Derivatives Bearing Benzylic Halides and Methoxy Groups
Strategic Approaches to the Introduction of the Bromomethyl Moiety
Free Radical Bromination of 2-Methyl-4-methoxynaphthalene Precursors
Free-radical halogenation is a common and effective method for the bromination of alkyl-substituted aromatic compounds. wikipedia.org This approach relies on the generation of bromine radicals that selectively abstract a hydrogen atom from the benzylic position, leading to the formation of a stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired bromomethyl product. ucalgary.ca
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic brominations. missouri.eduwikipedia.org It serves as a convenient and solid source of bromine, providing a low, constant concentration of molecular bromine throughout the reaction, which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out by refluxing a solution of the 2-methyl-4-methoxynaphthalene precursor with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄). missouri.eduwikipedia.org The use of anhydrous conditions is crucial, as the presence of water can lead to the hydrolysis of the product. wikipedia.org
A typical procedure involves heating a solution of 2-methyl-6-methoxynaphthalene and a radical initiator in dry carbon tetrachloride to reflux. chemicalbook.com A slurry of N-bromosuccinimide and a small amount of radical initiator in dry carbon tetrachloride is then added gradually over a period of time. chemicalbook.com After the addition is complete, the solution is refluxed for a short period to ensure complete reaction. chemicalbook.com The succinimide (B58015) byproduct is then removed by filtration, and the solvent is evaporated to yield the crude 2-(bromomethyl)-6-methoxynaphthalene. chemicalbook.com
To facilitate the formation of bromine radicals, a radical initiator is typically added to the reaction mixture. missouri.eduwikipedia.org Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. missouri.eduwikipedia.org These molecules readily decompose upon heating or irradiation to generate free radicals, which then initiate the chain reaction by abstracting a bromine atom from NBS. youtube.com The choice of initiator can influence the reaction rate and efficiency. For instance, in the synthesis of 2-(bromomethyl)-6-methoxynaphthalene, AIBN has been successfully employed. chemicalbook.com
Table 1: Common Radical Initiators for Bromination
| Initiator | Chemical Formula | Molar Mass ( g/mol ) | Decomposition Temperature (°C) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 65-85 |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 103-105 |
In addition to thermal decomposition of chemical initiators, photochemical methods can also be employed to initiate the bromination reaction. wikipedia.org Irradiation of the reaction mixture with UV light can induce the homolytic cleavage of the N-Br bond in NBS or molecular bromine, generating the necessary bromine radicals to start the chain reaction. wikipedia.orgucalgary.ca This method can sometimes offer milder reaction conditions compared to thermal initiation. Photochemical bromination has been successfully applied to toluene (B28343) and 1-methylnaphthalene (B46632) in an aqueous biphasic system, suggesting its potential applicability to the synthesis of this compound. scirp.org
Regioselective Bromination Techniques for Naphthalene Systems
While the free-radical bromination of the methyl group is the primary focus for synthesizing this compound, it is important to consider the regioselectivity of bromination on the naphthalene ring itself to avoid unwanted side products. The methoxy group is an activating, ortho-para directing group. Therefore, electrophilic bromination of the aromatic ring is a potential competing reaction. The use of NBS in non-polar solvents generally favors benzylic bromination over aromatic bromination. masterorganicchemistry.com However, reaction conditions must be carefully controlled. For instance, using DMF as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds. missouri.edu Studies on the bromination of methoxy-substituted naphthalenes have shown that the position of bromination on the ring is highly dependent on the substitution pattern and the reagents used. mdma.chresearchgate.netfao.org
Multi-Step Synthesis Involving Pre-functionalized Naphthalene Building Blocks
An alternative to the direct bromination of 2-methyl-4-methoxynaphthalene is a multi-step approach that utilizes pre-functionalized naphthalene building blocks. vapourtec.comdurham.ac.uklibretexts.orgmit.eduumontreal.ca This strategy involves synthesizing the naphthalene core with other functional groups that can be later converted to the desired bromomethyl group. For example, one could envision a synthesis starting from a naphthalene derivative containing a hydroxymethyl or a carboxylic acid group at the 2-position. These functional groups could then be transformed into the bromomethyl group through standard organic transformations. While potentially longer, this approach can offer greater control over the final product's structure, especially for complex molecules. rsc.org For instance, 2-methoxynaphthalene (B124790) can be prepared from 2-naphthol. prepchem.comyoutube.com This could then potentially be followed by functionalization at the desired positions. The synthesis of various substituted naphthalenes often relies on such multi-step sequences. researchgate.netprepchem.comchemicalbook.com
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent systems, precise temperature control, and careful management of stoichiometry and reaction kinetics.
Stoichiometric Considerations and Reaction Kinetics
The study of reaction kinetics reveals that the rate of formation of this compound is dependent on the concentration of the reactants and the reaction temperature. The reaction typically follows a free-radical chain mechanism, which includes initiation, propagation, and termination steps. Understanding these kinetics allows for the optimization of reaction times to maximize the concentration of the desired product while minimizing the formation of degradation products.
Green Chemistry Principles in Bromomethyl Naphthalene Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing importance. This involves the selection of less hazardous solvents and reagents, improving energy efficiency, and minimizing waste generation.
One approach is the use of alternative, less toxic solvents to replace traditionally used halogenated solvents like carbon tetrachloride and dichloromethane. Solvents such as ethyl acetate (B1210297) or heptane (B126788) are being explored as greener alternatives. Furthermore, the development of catalytic methods for bromination, potentially using solid-supported reagents, could reduce the amount of waste generated and allow for easier separation and recycling of the catalyst.
Improving the atom economy of the reaction is another key aspect of green synthesis. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Minimizing the use of protecting groups and stoichiometric reagents contributes to a higher atom economy.
Energy efficiency can be enhanced by utilizing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. The development of continuous flow processes also offers advantages in terms of safety, scalability, and energy efficiency over traditional batch processes. googleapis.com
Table 2: Comparison of Traditional vs. Greener Synthetic Approaches (Hypothetical)
| Parameter | Traditional Method | Greener Method |
| Solvent | Carbon Tetrachloride | Ethyl Acetate |
| Brominating Agent | N-Bromosuccinimide | HBr/H2O2 (Catalytic) |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Waste Generation | Higher | Lower |
| Atom Economy | Moderate | Higher |
This table provides a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles.
Nucleophilic Substitution Reactions at the Benzylic Bromine
The benzylic bromine atom in this compound serves as a good leaving group, facilitating a variety of nucleophilic substitution reactions. These reactions are fundamental in creating new bonds and introducing diverse functional groups onto the naphthalene scaffold. The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step. youtube.com
Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Arylation)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as an effective electrophile in such reactions. For instance, it can react with carbanions or other carbon-based nucleophiles to form alkylated or arylated products. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous benzylic bromides suggests its utility in these transformations.
One common strategy for alkylation involves the use of malonic esters as nucleophiles. In a typical reaction, diethyl malonate can be deprotonated with a suitable base to form a stabilized enolate, which then attacks the benzylic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond. This type of reaction is a versatile method for extending carbon chains and introducing new functional groups.
| Reactant | Nucleophile | Typical Product Structure |
| This compound | Diethyl malonate enolate |
This table illustrates a potential C-C bond-forming reaction based on established chemical principles.
Carbon-Heteroatom Bond Formations (e.g., with Nitrogen, Oxygen, Sulfur, Azide (B81097) Nucleophiles)
The reaction of this compound with various heteroatom nucleophiles provides a direct route to a wide array of functionalized naphthalene derivatives.
Nitrogen Nucleophiles: Primary and secondary amines can react with this compound to yield the corresponding N-alkylated products. For example, the reaction with a primary amine would lead to a secondary amine, which could be a precursor to more complex nitrogen-containing compounds. google.com
Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen-based nucleophiles for the substitution of the benzylic bromine. The reaction with an alkoxide, for instance, would result in the formation of an ether, specifically a 4-methoxy-2-naphthylmethyl ether. This reaction is analogous to the well-established Williamson ether synthesis.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with benzylic halides. libretexts.orgyoutube.com The reaction of this compound with a thiol in the presence of a base would yield a thioether (sulfide). These sulfur-containing compounds are valuable in various areas of chemical synthesis. nih.govmdpi.comresearchgate.net
Azide Nucleophiles: The azide ion (N₃⁻) is a potent nucleophile that can displace the bromide to form 2-(azidomethyl)-4-methoxynaphthalene. prepchem.com This reaction is typically carried out using sodium azide in a polar aprotic solvent. The resulting azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. chemrxiv.org
| Nucleophile | Product Class | General Product Structure |
| Amine (R₂NH) | Amine | |
| Alkoxide (RO⁻) | Ether | |
| Thiolate (RS⁻) | Thioether | |
| Azide (N₃⁻) | Azide |
This table summarizes the formation of carbon-heteroatom bonds with this compound.
Kinetic and Thermodynamic Aspects of Substitution Pathways
The kinetics of nucleophilic substitution reactions involving benzylic halides like this compound are typically second-order, consistent with an SN2 mechanism. rsc.org The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maintaining its reactivity.
Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product and the departure of the stable bromide leaving group. The precise thermodynamic parameters would depend on the specific nucleophile and reaction conditions employed.
Oxidative Transformations of the Bromomethyl Group to Carbonyl Functionalities
The bromomethyl group of this compound can be oxidized to afford carbonyl compounds, namely aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Controlled Oxidation to Aldehyde Derivatives
The conversion of a benzylic halide to an aldehyde requires a controlled oxidation to prevent over-oxidation to the carboxylic acid. Several methods are available for this transformation.
One such method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org In this reaction, the benzylic bromide is treated with DMSO, often in the presence of a base like triethylamine, to form the corresponding aldehyde, 4-methoxy-2-naphthaldehyde.
Another approach is the Hass-Bender oxidation , which employs the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl (B1604629) halides into benzaldehydes. wikipedia.org
| Oxidation Method | Reagents | Product |
| Kornblum Oxidation | DMSO, base (e.g., triethylamine) | 4-methoxy-2-naphthaldehyde |
| Hass-Bender Oxidation | Sodium 2-nitropropanide | 4-methoxy-2-naphthaldehyde |
This table presents methods for the controlled oxidation of this compound to its corresponding aldehyde.
Further Oxidation to Carboxylic Acid Derivatives
More vigorous oxidation of the bromomethyl group leads to the formation of the corresponding carboxylic acid, 4-methoxy-2-naphthoic acid. Strong oxidizing agents are typically required for this transformation.
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert alkylbenzenes and their derivatives to benzoic acids. libretexts.orgmasterorganicchemistry.comjchps.com The reaction of this compound with a hot, alkaline solution of potassium permanganate, followed by acidic workup, would be expected to yield 4-methoxy-2-naphthoic acid.
Another potential method involves the use of nitric acid (HNO₃) as the oxidizing agent, sometimes in the presence of a catalyst. epa.gov
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Hot, alkaline solution, then acid workup | 4-methoxy-2-naphthoic acid |
| Nitric Acid (HNO₃) | Heating, possibly with a catalyst | 4-methoxy-2-naphthoic acid |
This table outlines methods for the oxidation of this compound to its corresponding carboxylic acid.
Reductive Chemistry of the Bromomethyl Moiety
The bromomethyl group is a versatile functional handle that can be selectively transformed into other functionalities. One of the fundamental transformations is its reduction to a methyl group, providing access to methylated naphthalene systems.
Selective Reduction to Methylated Naphthalene Systems
The selective reduction of the benzylic bromide in this compound to yield 2-methyl-4-methoxynaphthalene is a crucial transformation for accessing the corresponding methylated analog. This reduction, a dehalogenation reaction, can be achieved using various hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including alkyl halides. chemistrysteps.comochemacademy.com Sodium borohydride (B1222165) (NaBH₄) is a milder alternative, typically used for the reduction of aldehydes and ketones, but it can also reduce more reactive halides. libretexts.orgyoutube.com
Benzylic halides, such as this compound, are particularly susceptible to reduction by these reagents due to the stability of the incipient benzylic carbanion or radical intermediate. youtube.com The reactivity of alkyl halides towards LiAlH₄ follows the order of I > Br > Cl. youtube.com Therefore, the bromo-substituent in the target molecule is readily cleaved.
Table 1: General Reactivity of Hydride Reducing Agents with Alkyl Halides
| Reducing Agent | Substrate Scope | General Reactivity Trend |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Alkyl Halides | Strong, unselective |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Acid Chlorides (more reactive halides) | Mild, more selective |
Mechanistic Studies of Aromatic and Benzylic Reactivity
The presence of both an activating methoxy group and a reactive bromomethyl group on the naphthalene ring system gives rise to a rich and complex reactivity profile. Understanding the underlying mechanisms is key to predicting and controlling the outcomes of its reactions.
Radical Mechanisms in Side-Chain Halogenation
The synthesis of this compound itself typically proceeds via a free-radical mechanism. The starting material, 2-methyl-4-methoxynaphthalene, undergoes side-chain bromination, a reaction that is initiated by light or a radical initiator. This process, known as benzylic bromination, selectively targets the hydrogen atoms of the methyl group due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The mechanism involves three key steps:
Initiation: Homolytic cleavage of the bromine molecule (Br₂) by heat or light to generate two bromine radicals (Br•). ochemacademy.comstackexchange.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-4-methoxynaphthalene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to yield this compound and a new bromine radical, which continues the chain reaction. stackexchange.com
Termination: The reaction is terminated by the combination of any two radical species. stackexchange.com
The stability of the benzylic radical is a crucial factor driving the selectivity of this reaction, favoring substitution at the side chain over the aromatic ring.
Regio- and Chemoselectivity Control in Complex Reaction Environments
In reactions where multiple sites of the this compound molecule could potentially react, controlling the regio- and chemoselectivity is paramount. The directing effects of the substituents on the naphthalene ring play a critical role.
The methoxy group (-OCH₃) at the 4-position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.commasterorganicchemistry.com This means it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions ortho to the methoxy group are the 3- and 5-positions, and the para position is the 8-position.
The bromomethyl group (-CH₂Br) is generally considered a deactivating group due to the electron-withdrawing nature of the bromine atom. However, its directing effect is more complex. It can influence the reactivity of the benzylic position itself, as well as the aromatic ring.
In nucleophilic substitution reactions, the primary site of attack is the benzylic carbon of the bromomethyl group, leading to the displacement of the bromide ion. However, in reactions involving strong bases or organometallic reagents, competing reactions at the aromatic ring or elimination reactions could occur. The interplay between the electronic effects of the methoxy and bromomethyl groups, as well as steric factors, will determine the ultimate outcome of the reaction. For instance, in electrophilic aromatic substitution reactions, the strong activating and directing effect of the methoxy group would likely dominate, leading to substitution primarily at the positions it activates.
Table 2: Directing Effects of Substituents on the Naphthalene Ring
| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
| -OCH₃ | 4 | Activating, Electron-donating | ortho, para-director |
| -CH₂Br | 2 | Deactivating, Electron-withdrawing | Weakly deactivating, complex influence |
Insufficient Information Available for "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published information on the chemical compound “this compound.” While data is available for structurally related compounds, such as 2-(Bromomethyl)naphthalene and other isomers, specific research findings pertaining to the derivatization strategies and synthetic utility of the 4-methoxy substituted variant are not sufficiently detailed to construct the requested article.
The outlined sections, including its development as a synthetic intermediate, its role in constructing functionalized naphthalene architectures, its applications in the synthesis of polycyclic aromatic hydrocarbons, its integration into polymers and liquid crystals, and its structure-reactivity relationships, could not be substantiated with dedicated research on "this compound."
General information exists for related naphthalene derivatives, which serve as versatile intermediates in organic synthesis. For instance, the bromomethyl group in similar compounds is known to be a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to the construction of more complex molecular frameworks. However, without specific studies on the 4-methoxy isomer, any discussion would be speculative and not meet the required standard of scientific accuracy for the requested article.
Due to the absence of specific data in the public domain concerning "this compound," it is not possible to generate the thorough and informative scientific article as per the provided outline and instructions. Further research and publication on this specific compound would be necessary to fulfill such a request.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromomethyl 4 Methoxynaphthalene and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of 2-(Bromomethyl)-4-methoxynaphthalene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in lower chemical shifts (upfield). libretexts.org
In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet. The bromomethyl group (-CH₂Br) protons also present as a singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the naphthalene (B1677914) ring system exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants (J values), which measure the interaction between protons on adjacent carbons, are crucial for assigning each proton to its specific position on the naphthalene core. For instance, protons ortho to the methoxy group will experience a different electronic environment and thus have different chemical shifts compared to those further away. The pH of the sample can also influence the chemical shifts of certain protons, particularly those near acidic or basic functional groups. nih.gov
Table 1: Representative ¹H NMR Data for Naphthalene Derivatives
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
| 2-(Bromomethyl)naphthalene | CDCl₃ | -CH₂Br | 4.64 |
| Aromatic H | 7.46-7.82 | ||
| 2-Methoxynaphthalene (B124790) | CDCl₃ | -OCH₃ | 3.91 |
| Aromatic H | 7.13-7.76 | ||
| 2-Bromo-6-methoxynaphthalene (B28277) | CDCl₃ | -OCH₃ | 3.89 |
| Aromatic H | 7.07-7.89 |
Note: Data compiled from various sources. chemicalbook.comchemicalbook.com Actual chemical shifts can vary slightly based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. docbrown.info In this compound, the carbon of the bromomethyl group (-CH₂Br) will be found at a characteristic chemical shift. The methoxy carbon (-OCH₃) will also have a specific resonance. The ten carbons of the naphthalene ring will appear in the aromatic region of the spectrum, with their precise chemical shifts influenced by the positions of the bromomethyl and methoxy substituents. researchgate.net Quaternary carbons (those not bonded to any hydrogens) often show weaker signals.
Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-(Bromomethyl)naphthalene | CDCl₃ | -CH₂Br | 33.7 |
| Aromatic C | 125.8-135.2 | ||
| 2-Methoxynaphthalene | CDCl₃ | -OCH₃ | 55.3 |
| Aromatic C | 105.7-157.5 |
Note: Data compiled from various sources. chemicalbook.com Actual chemical shifts can vary slightly based on solvent and experimental conditions.
To definitively establish the structure of this compound and its synthetic products, two-dimensional (2D) NMR experiments are indispensable. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net This is invaluable for tracing the connectivity of the protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduyoutube.com This technique is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by establishing long-range connectivities. For example, an HMBC correlation would be expected between the protons of the bromomethyl group and the C2 carbon of the naphthalene ring, as well as the adjacent aromatic carbons.
Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern on the naphthalene ring and the identity of the functional groups. science.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending).
For this compound, the IR spectrum would display characteristic absorption bands. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic bromomethyl and methoxy groups would appear in the region of 3100-2850 cm⁻¹. The C-O stretching of the methoxy group would give a strong absorption band, typically around 1250-1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. nist.govnist.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkyl C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (ether) | Stretch | 1250-1000 |
| C-Br | Stretch | 600-500 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₁BrO), HRMS would provide an exact mass that can be compared to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. chemicalbook.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govnih.gov
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules, making it a suitable method for the characterization of this compound and its derivatives. In ESI-MS, the analyte is introduced into the mass spectrometer as a solution, which is then nebulized to form a fine spray of charged droplets. The solvent evaporates from these droplets, ultimately leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
For this compound, ESI-MS analysis would typically be performed in positive ion mode. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the parent compound.
In addition to the parent ion, fragmentation of the molecule can occur within the mass spectrometer, providing valuable structural information. For this compound, a characteristic fragmentation pathway would involve the loss of the bromo-methyl group. The resulting fragment ion would correspond to the 4-methoxynaphthalene cation. Further fragmentation of the naphthalene ring system could also be observed.
Other ionization techniques that can be applied to the analysis of this compound and its derivatives include Electron Ionization (EI). EI is a harder ionization technique that can lead to more extensive fragmentation than ESI. While this can make it more difficult to identify the molecular ion, the resulting fragmentation pattern can provide a detailed fingerprint of the molecule that is useful for structural elucidation and for comparison with spectral libraries.
The choice of ionization technique will depend on the specific goals of the analysis. For simple confirmation of the molecular weight of a known compound, ESI would be the preferred method. For more detailed structural analysis or for the identification of unknown compounds, a combination of ESI and EI may be most effective.
| Ionization Technique | Typical Observations for this compound | Information Gained |
| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺, potential adducts with solvent or salts. | Molecular weight confirmation, information on adduct formation. |
| Electron Ionization (EI) | Molecular ion peak (M⁺), characteristic fragmentation patterns including loss of Br, CH₂Br, and OCH₃ groups. | Structural elucidation, fragmentation pathways, compound identification via library matching. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound and its synthetic products. The naphthalene ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands can provide information about the extent of conjugation and the presence of functional groups.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the UV region. The primary absorption bands arise from π → π* transitions within the naphthalene ring system. The methoxy group, being an electron-donating group, can cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene.
A study on a related compound, 2-bromo-6-methoxynaphthalene, showed absorption maxima that can be referenced for comparative purposes. nih.gov Similarly, research on 2-methoxynaphthalene has identified absorption maxima between 220-240 nm and 280-300 nm, corresponding to the π-π* transitions of the naphthalene ring. ijpsjournal.com
The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Therefore, it is important to report the solvent used when presenting UV-Vis data. Common solvents for this type of analysis include ethanol, methanol (B129727), and acetonitrile (B52724).
When this compound is used as a starting material in a synthesis, UV-Vis spectroscopy can be used to monitor the progress of the reaction. For example, if the reaction involves a change in the conjugation of the naphthalene ring system, this will be reflected in a shift in the absorption maxima.
| Compound | Solvent | λmax (nm) | Transition |
| 2-bromo-6-methoxynaphthalene | DMSO | Not specified | π → π |
| 2-methoxynaphthalene | Alcohol (99%) | 226 | π → π |
| 2-methoxynaphthalene | Not specified | 220-240, 280-300 | π → π* |
Chromatographic Methods for Purity Assessment and Isolation of Products
Chromatographic techniques are essential for assessing the purity of this compound and for isolating its synthetic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly used chromatographic methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For the analysis of this compound, reversed-phase HPLC is the most common mode. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The choice of mobile phase is critical for achieving good separation. A typical mobile phase for the analysis of this compound would be a mixture of acetonitrile and water or methanol and water. The ratio of the two solvents can be adjusted to optimize the separation. A gradient elution, in which the composition of the mobile phase is changed over time, may be necessary to separate all of the components of a complex mixture.
A UV detector is typically used for the detection of this compound and its derivatives, as these compounds absorb UV radiation. The wavelength of the detector can be set to the λmax of the compound of interest to maximize sensitivity.
HPLC can be used to determine the purity of a sample of this compound by measuring the area of the peak corresponding to the compound and comparing it to the total area of all of the peaks in the chromatogram. It can also be used to isolate the products of a synthesis by collecting the fractions that elute from the column at the appropriate time.
Gas Chromatography (GC)
GC is another powerful technique for separating and analyzing the components of a mixture. For the analysis of this compound, a capillary column with a nonpolar stationary phase is typically used. The choice of stationary phase will depend on the specific application.
The temperature of the GC oven is an important parameter that can be optimized to achieve good separation. A temperature program, in which the temperature of the oven is increased over time, is often used to separate compounds with a wide range of boiling points.
A flame ionization detector (FID) or a mass spectrometer (MS) can be used for the detection of this compound and its derivatives. An FID is a universal detector that responds to most organic compounds, while an MS can provide information about the molecular weight and structure of the compounds. The NIST Chemistry WebBook provides gas chromatography data for the related compound 2-methoxynaphthalene, which can serve as a reference. nist.gov
GC can be used to determine the purity of a sample of this compound in a similar manner to HPLC. It can also be used to identify the products of a synthesis by comparing their retention times and mass spectra to those of known compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV | Purity assessment, product isolation, reaction monitoring. |
| GC | Nonpolar capillary column (e. g. , DB-5MS) | Helium or Nitrogen | FID or MS | Purity assessment, product identification, analysis of volatile derivatives. |
Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 4 Methoxynaphthalene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic behavior and energetic landscape of a molecule. For a compound like 2-(bromomethyl)-4-methoxynaphthalene, these methods can predict its reactivity, stability, and various molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP, are used to determine the distribution of electron density, molecular orbitals, and electrostatic potential.
For instance, studies on the isomeric compound 2-bromo-6-methoxynaphthalene (B28277) (2BMN) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its electronic properties. cwu.eduresearchgate.netwikipedia.org Such studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies lower reactivity. For 2BMN, a significant energy gap of 4.208 eV was calculated, indicating high stability. cwu.eduresearchgate.net A similar analysis for this compound would be expected to reveal how the different substitution pattern affects its electronic stability and reactivity.
The Hartree-Fock (HF) method is another cornerstone of quantum chemistry that provides a foundational understanding of electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While DFT has become more prevalent due to its balance of accuracy and computational cost, HF theory remains valuable, especially as a starting point for more advanced post-Hartree-Fock methods.
Analyses of various naphthalene (B1677914) derivatives often employ both DFT and HF methods for comparison. samipubco.com For example, a study on N-phenyl-1,2-naphthylamine utilized both HF and DFT to optimize molecular geometries and analyze structural energetics. samipubco.com Applying HF theory to this compound would yield insights into its electronic energy and orbital structure, which can be compared with DFT results to provide a more comprehensive theoretical picture.
The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing heavier atoms like bromine, and for capturing subtle electronic effects, a relatively large and flexible basis set is required.
In computational studies of similar aromatic compounds, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. cwu.eduresearchgate.net The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distribution, which is important for accurately modeling bonding. Diffuse functions (++) are added to better describe the loosely bound electrons in anions or excited states. The validation of a chosen basis set is typically performed by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data to ensure the computational model is reliable.
Molecular Geometry Optimization and Conformational Analysis
Before predicting other properties, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.
This process would identify the most stable conformer by exploring the potential energy surface related to the rotation around the single bonds, particularly the C-C bond connecting the bromomethyl group to the naphthalene ring and the C-O bond of the methoxy (B1213986) group. The relative energies of different conformers (e.g., syn and anti-periplanar arrangements) would be calculated to determine the global minimum energy structure. For related naphthalene derivatives, it has been shown that substituents can cause slight twists and deviations from planarity in the naphthalene ring system.
Theoretical Prediction of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting experimental spectra, providing a direct link between the molecular structure and its spectroscopic signature.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. These predicted values, when compared to experimental spectra, help in the definitive assignment of NMR signals.
IR Spectra: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes are often visualized to understand the nature of the atomic motions (e.g., stretching, bending). For a molecule like this compound, characteristic frequencies for C-H, C=C (aromatic), C-O, and C-Br stretching and bending vibrations would be predicted. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. In the study of 2-bromo-6-methoxynaphthalene, calculated vibrational wavenumbers were scaled to match experimental FT-IR and FT-Raman data. cwu.eduresearchgate.netwikipedia.org
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the naphthalene ring system, and how they are influenced by the methoxy and bromomethyl substituents.
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a valuable tool for the characterization of molecular structures. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the precise calculation of vibrational frequencies and the corresponding normal modes of vibration. For this compound, theoretical calculations can predict the frequencies of characteristic vibrational modes, aiding in the interpretation of experimental spectra.
Normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency. Key vibrations for this compound would include the stretching and bending of the C-H bonds of the naphthalene ring, the characteristic vibrations of the methoxy group (C-O stretching and CH3 rocking and wagging), and the vibrations involving the bromomethyl group (C-Br stretching and CH2 bending).
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Naphthalene Ring | C-H stretching | 3100 - 3000 |
| C=C stretching | 1650 - 1450 | |
| C-H in-plane bending | 1300 - 1000 | |
| C-H out-of-plane bending | 900 - 650 | |
| Methoxy Group | C-H stretching (in CH3) | 2950 - 2850 |
| C-O stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | |
| CH3 rocking/bending | 1475 - 1400 | |
| Bromomethyl Group | C-H stretching (in CH2) | 3000 - 2900 |
| CH2 bending (scissoring) | 1450 - 1400 | |
| C-Br stretching | 700 - 500 |
Note: These are typical ranges and the exact values for this compound would require specific DFT calculations.
By comparing the calculated vibrational spectrum with experimentally obtained data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.
Analysis of Molecular Electrostatic Potential (MESP) for Reactivity Mapping
The Molecular Electrostatic Potential (MESP) is a powerful tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP would reveal key reactive sites. The oxygen atom of the methoxy group and the π-electron cloud of the naphthalene ring are expected to be regions of high electron density, indicated by red or yellow colors on the MESP map. These sites would be prone to attack by electrophiles. Conversely, the hydrogen atoms of the bromomethyl group and the region around the bromine atom would exhibit a more positive potential (blue color), making them susceptible to nucleophilic attack. The MESP analysis is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing bromomethyl group on the naphthalene ring would influence the energies of the frontier orbitals. Computational calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Parameter | Significance | Expected Influence on this compound |
| HOMO Energy | Electron-donating ability | The methoxy group is expected to raise the HOMO energy, increasing its electron-donating capacity. |
| LUMO Energy | Electron-accepting ability | The bromomethyl group may lower the LUMO energy, enhancing its electron-accepting potential. |
| HOMO-LUMO Gap | Chemical reactivity and stability | The combined effect of the substituents will determine the gap, influencing its overall reactivity. A smaller gap would imply higher reactivity. |
These reactivity indices are invaluable for predicting the behavior of this compound in various chemical reactions and for understanding its electronic properties.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecular systems in the solid state and in biological environments. NCI analysis, often visualized through NCI plots, allows for the identification and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. For this compound, NCI analysis would reveal interactions between molecules in a crystal lattice, including potential C-H···π interactions and Br···H or Br···O contacts.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atomic properties and chemical bonds. QTAIM can identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak non-covalent interactions. For this compound, QTAIM analysis could quantify the strength of the various covalent bonds and provide evidence for the presence and nature of any intramolecular and intermolecular non-covalent interactions.
In Silico Approaches to Structure-Property and Structure-Interaction Relationships
In silico methods, which are computational approaches, are increasingly used to predict the properties and interactions of molecules, thereby reducing the need for extensive experimental work. For this compound, various structure-property relationships can be investigated computationally.
These in silico models can predict a range of physicochemical properties such as solubility, lipophilicity (logP), and potential biological activities based on the molecule's structure. Structure-interaction relationship studies can be performed using molecular docking simulations to predict how this compound might bind to a biological target, such as a protein receptor. These computational screening methods are instrumental in the early stages of drug discovery and materials science for identifying promising candidate molecules.
Future Research Directions and Innovative Methodologies
Development of Highly Efficient and Sustainable Synthetic Protocols
A significant area of development is the move away from elemental bromine in bromination reactions. An environmentally friendly protocol for the bromination of various aromatic compounds utilizes ammonium (B1175870) bromide as the bromine source with Oxone® as an oxidant in a methanol-water solvent system. organic-chemistry.org This method offers high yields, excellent regioselectivity, and short reaction times (2-90 minutes) under mild conditions, avoiding the use of toxic molecular bromine or metal catalysts. organic-chemistry.org Given that methoxy-substituted arenes are effective substrates for this reaction, adapting this protocol for the synthesis of precursors to 2-(Bromomethyl)-4-methoxynaphthalene represents a promising avenue for sustainable production. organic-chemistry.org
Furthermore, the development of metal-free synthetic approaches is gaining traction. For instance, an efficient, metal-free synthesis of the related compound 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported, highlighting the potential for creating brominated naphthalene (B1677914) derivatives without transition metal catalysts. researchgate.netdergipark.org.tr Future work will likely focus on adapting such modular, low-cost, and rapid methodologies to produce this compound.
Scalability is another critical factor. Research into naphthalene derivatives for applications like flow batteries has emphasized the need for scalable synthesis that combines chemical and in-situ methods to simplify purification and reduce costs. innovations-report.com Applying these principles to the production of this compound could facilitate its transition from laboratory-scale synthesis to industrial-scale manufacturing.
Exploration of Catalytic Systems for Enhanced Selectivity and Mildness
Achieving high regioselectivity in the bromomethylation of the 2-methoxynaphthalene (B124790) core is crucial for ensuring product purity and maximizing yield. The directing effects of the methoxy (B1213986) group and the naphthalene ring system can lead to a mixture of isomers. Therefore, the exploration of advanced catalytic systems is a key research focus.
Traditionally, bromomethylation can be carried out in the presence of Lewis acids. google.com A patented two-stage process for bromomethylating aromatic compounds, including naphthyl groups, uses Lewis acids like zinc bromide, SnBr₄, or AlBr₃ to facilitate the reaction with bis-bromomethyl ether (BBME). google.com The reaction mechanism proceeds through the generation of a benzyl (B1604629) alcohol intermediate, and catalyst choice is critical to promoting the desired reaction pathway. manac-inc.co.jp
Future research will likely investigate more sophisticated catalysts to enhance selectivity under milder conditions. Zeolites and other solid acid catalysts have shown significant promise in controlling regioselectivity in reactions involving 2-methoxynaphthalene. For example, large-pore zeolites like H-Y and H-MOR have been used for the shape-selective alkylation of 2-methoxynaphthalene with tert-butanol. iitm.ac.in Similarly, Zr⁴⁺-zeolite beta has been employed as a catalyst for the acetylation of 2-methoxynaphthalene. orientjchem.org The defined pore structures of these materials can sterically hinder the formation of undesired isomers, guiding the substitution to a specific position on the naphthalene ring. iitm.ac.in
In a similar vein, aluminum and copper salts of heteropolyacids (e.g., tungstophosphoric and tungstosilicic acids) have proven to be excellent catalysts for the acylation of 2-methoxynaphthalene, with their activity correlating to their acidity. conicet.gov.ar Exploring the application of these tunable solid acid catalysts for the bromomethylation reaction could lead to highly selective and reusable catalytic systems, aligning with the principles of green chemistry.
| Catalyst Type | Example(s) | Potential Application for this compound Synthesis | Reference(s) |
| Lewis Acids | ZnBr₂, SnCl₄, AlBr₃ | Catalyzing the bromomethylation of the naphthalene ring. | google.commanac-inc.co.jp |
| Zeolites | H-Y, H-MOR, Zr⁴⁺-zeolite beta | Enhancing regioselectivity by shape-selective catalysis to favor substitution at the 4-position. | iitm.ac.inorientjchem.orgresearchgate.net |
| Heteropolyacid Salts | AlTPA, CuTPA | Providing strong, tunable acidity for mild and efficient electrophilic substitution. | conicet.gov.ar |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. amt.ukvapourtec.com These benefits are particularly relevant for reactions like bromomethylation, which can be exothermic and may involve hazardous reagents.
The application of flow chemistry is becoming widespread in the fine chemical and pharmaceutical industries for processes such as halogenations. amt.ukresearchgate.net By pumping reagents through a heated reactor, precise control over reaction parameters like temperature, pressure, and residence time can be achieved, leading to cleaner products and higher yields. amt.uk Integrating the synthesis of this compound into a continuous flow process could mitigate the risks associated with handling brominating agents and allow for safer, on-demand production. researchgate.net
Furthermore, flow chemistry platforms can be coupled with automated systems for reaction optimization and high-throughput screening of conditions. vapourtec.com This allows for the rapid identification of optimal catalyst concentrations, temperatures, and flow rates, accelerating process development. The successful scaling of naphthalene derivative synthesis for energy storage applications demonstrates the potential of flow technology to transform laboratory procedures into robust, industrial-scale manufacturing processes. innovations-report.com
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction.
Fourier-transform infrared (FT-IR) spectroscopy has been successfully used to monitor the kinetics of reactions involving naphthalene, such as hydrochlorination. researchgate.net It has also been employed to identify and quantify gas-phase naphthalene, demonstrating its sensitivity in complex environments. copernicus.org Applying in-situ FT-IR could provide valuable data on the rate of bromomethylation and the formation of any intermediates or byproducts.
Other powerful techniques include fluorescence spectroscopy, which has been studied for naphthalene vapor over a wide range of temperatures and pressures, offering insights into its photophysics that could be adapted for monitoring purposes. researchgate.net Additionally, online GC/MS methods, which have been developed for the sensitive monitoring of naphthalene metabolites, could be adapted for real-time analysis of reaction mixtures, providing detailed information on composition and purity. wiley.com These advanced analytical tools are critical for ensuring process control, optimizing yields, and gaining fundamental mechanistic insights.
Synergistic Application of Experimental and Computational Methods for Mechanistic Elucidation
The synergy between experimental work and computational chemistry provides a powerful toolkit for understanding and predicting chemical reactivity. For a molecule like this compound, computational methods can be invaluable for elucidating the mechanism of its formation and predicting regioselectivity.
Density Functional Theory (DFT) and other computational models can be used to calculate the electron density of the 2-methoxynaphthalene ring system. This allows for the prediction of the most likely sites for electrophilic attack, complementing experimental observations of product distribution. researchgate.net For example, understanding why bromomethylation occurs preferentially at a specific position can be explained by modeling the stability of the carbocation intermediates formed during the reaction.
Furthermore, computational studies can help elucidate complex reaction mechanisms. The mechanism of aromatic ring bromomethylation, which can proceed through different pathways, is an area where modeling can clarify the roles of the catalyst and reaction conditions. manac-inc.co.jp Similarly, mechanistic studies on the oxidation of naphthalene have successfully identified numerous products and proposed pathways for their formation. acs.org Applying these synergistic approaches to the synthesis of this compound will enable a more rational design of catalysts and reaction conditions, leading to more efficient and selective synthetic protocols.
Q & A
Q. What are the established synthetic routes for 2-(Bromomethyl)-4-methoxynaphthalene?
A common approach involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-methoxy-2-methylnaphthalene with brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can yield the bromomethyl derivative. Alternatively, methoxy-substituted naphthalenes may undergo bromomethylation via electrophilic aromatic substitution using paraformaldehyde and HBr in acetic acid . Optimization of solvent polarity (e.g., DMF or CCl₄) and stoichiometry is critical to avoid over-bromination.
Q. What spectroscopic techniques are recommended for structural confirmation?
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm in 1H; δ ~55–60 ppm in 13C) and bromomethyl protons (δ ~4.3–4.7 ppm, split due to coupling with adjacent aromatic protons). Compare with literature data for similar naphthalene derivatives .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 250 (M⁺ for C₁₂H₁₁BrO) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
- FT-IR : Absorbances for C-Br (~550–650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .
Advanced Questions
Q. How can reaction conditions be optimized to minimize di-substitution by-products?
- Temperature Control : Maintain reactions below 40°C to suppress radical chain propagation, which promotes mono-bromination. Evidence from analogous bromomethylation reactions suggests higher temperatures favor di-substitution .
- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to reduce electrophilic activity, limiting multiple substitutions. Polar aprotic solvents like DMF may accelerate reactivity but require strict stoichiometric control of brominating agents .
- Catalytic Additives : Introduce Lewis acids (e.g., FeCl₃) to direct regioselectivity. For example, FeCl₃ can stabilize intermediates in Friedel-Crafts reactions, favoring mono-substitution at the 2-position .
Q. How should researchers address discrepancies in reported toxicity data for brominated naphthalenes?
- In Vitro Assays : Perform cytotoxicity screening using hepatic (HepG2) or respiratory (A549) cell lines, as methylnaphthalenes are linked to hepatic and respiratory effects . Measure IC₅₀ values and compare with structurally similar compounds (e.g., 2-methylnaphthalene).
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., epoxides or dihydrodiols), which may explain variations in toxicity across studies .
- Cross-Validation : Replicate conflicting studies under standardized OECD guidelines, controlling for exposure routes (oral vs. inhalation) and species-specific metabolic differences .
Q. What strategies improve the compound’s stability during storage and handling?
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and hydrolysis. The bromomethyl group is susceptible to nucleophilic attack by moisture .
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress autoxidation, which can degrade the methoxy group .
- Handling Protocols : Use anhydrous solvents during synthesis and purification. Quench reactions with ice-water cautiously to avoid exothermic decomposition .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments to determine if reactions proceed via radical (high KIE) or ionic pathways. Conflicting reactivity in Suzuki-Miyaura couplings may arise from Pd catalyst poisoning by bromide ions; switching to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) improves consistency .
- By-Product Identification : Use GC-MS or HPLC to detect halogen exchange or demethylation by-products, which may explain yield variations .
Methodological Recommendations
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate mono- and di-substituted products. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Crystallography : For unambiguous confirmation, grow single crystals in EtOH/CH₂Cl₂ and perform X-ray diffraction. Compare unit cell parameters with Cambridge Structural Database entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
